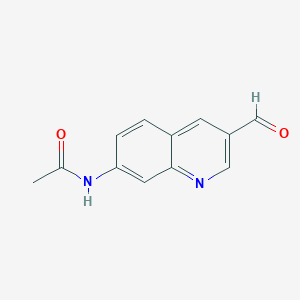

N-(3-Formylquinolin-7-YL)acetamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H10N2O2 |

|---|---|

Molecular Weight |

214.22 g/mol |

IUPAC Name |

N-(3-formylquinolin-7-yl)acetamide |

InChI |

InChI=1S/C12H10N2O2/c1-8(16)14-11-3-2-10-4-9(7-15)6-13-12(10)5-11/h2-7H,1H3,(H,14,16) |

InChI Key |

WKOACUPLDNIAMI-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC2=NC=C(C=C2C=C1)C=O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N 3 Formylquinolin 7 Yl Acetamide

Established Synthetic Pathways to N-(3-Formylquinolin-7-YL)acetamide

The construction of the this compound molecule can be achieved through several strategic synthetic routes. These methods leverage classic quinoline (B57606) synthesis principles while adapting them to incorporate the specific formyl and acetamide (B32628) functionalities at the 3- and 7-positions, respectively.

Synthesis via Vinamidinium Salt Intermediates

A notable and direct method for synthesizing this compound involves the use of vinamidinium salts. These reagents serve as versatile building blocks for constructing nitrogen-containing heterocyclic rings. google.com A specific patented procedure outlines the reaction of N-(3-aminophenyl)acetamide with a specialized vinamidinium salt to yield the target compound. google.com

In this pathway, N-(3-aminophenyl)acetamide is treated with 3-(dimethylimino)-2-[(dimethylimino)methyl]-N,N-dimethyl-1-propene-1-aminium trichloride in the presence of a base such as triethylamine and a solvent like n-butanol. google.com The vinamidinium salt acts as a three-carbon electrophilic synthon that reacts with the nucleophilic aniline derivative. The reaction proceeds through a condensation and subsequent cyclization mechanism to form the 3-formylquinoline ring system directly onto the acetamide-bearing aniline precursor. This method is advantageous due to its high reaction selectivity and the stability of the vinamidinium salt reagent. google.com

Table 1: Reaction Components for Synthesis via Vinamidinium Salt

| Reactant/Reagent | Role | Reference |

|---|---|---|

| N-(3-aminophenyl)acetamide | Aniline precursor providing the benzene ring and the acetamide group. | google.com |

| 3-(dimethylimino)-2-[(dimethylimino)methyl]-N,N-dimethyl-1-propene-1-aminium trichloride | Vinamidinium salt, acts as the C2-C3-C4 building block of the quinoline ring, including the formyl group precursor. | google.com |

| Triethylamine | Base, facilitates the reaction. | google.com |

Synthesis through Formylation Reactions of Acetamide Precursors

The synthesis of this compound can also be approached through methods that incorporate a formylation step. Rather than formylating a pre-formed quinoline ring, these syntheses typically build the quinoline system using reagents that already contain or generate the formyl group. The acetamide moiety is carried through the reaction sequence on the aniline starting material.

Classic quinoline syntheses such as the Vilsmeier-Haack reaction can be adapted for this purpose. The Vilsmeier-Haack reaction, for example, is a widely used method for formylating electron-rich aromatic compounds and can be employed to synthesize 3-formylquinolines. In a relevant approach, an acetanilide derivative could be subjected to Vilsmeier-Haack conditions (using phosphoryl chloride and dimethylformamide) to generate an intermediate that cyclizes to form the 3-formylquinoline core. The starting material would need to be appropriately substituted to ensure the final product has the acetamide group at the 7-position.

Another strategy involves the condensation of an acetamide-substituted aniline, specifically N-(3-aminophenyl)acetamide, with α,β-unsaturated aldehydes that possess a formyl or protected formyl group at the appropriate position. This aligns with the principles of the Doebner-von Miller reaction, where anilines react with α,β-unsaturated carbonyl compounds to form quinolines.

Multi-component Reaction Approaches in Quinoline Synthesis Relevant to this compound

Multi-component reactions (MCRs) offer an efficient pathway for the synthesis of complex molecules like quinolines in a single step, enhancing atom and step economy. mdpi.comresearchgate.net Several MCRs are relevant to the potential synthesis of this compound, typically by using N-(3-aminophenyl)acetamide as the core amine component.

Doebner Reaction : This classical MCR synthesizes quinoline-4-carboxylic acids from an aromatic amine, an aldehyde, and pyruvic acid. nih.gov A modification of this reaction could potentially be used. By selecting N-(3-aminophenyl)acetamide as the amine, the resulting quinoline would have the acetamide group at the 7-position. The other reactants would need to be chosen carefully to generate the 3-formyl group instead of the typical 4-carboxylic acid.

Povarov Reaction : The Povarov reaction is a powerful tool for constructing the quinoline nucleus, involving the coupling of N-aryl aldimines with alkynes or alkenes, often catalyzed by Lewis or protic acids. researchgate.net A three-component variant combines an aniline, an aldehyde, and an alkyne. researchgate.net To synthesize the target molecule, one could theoretically employ N-(3-aminophenyl)acetamide, an aldehyde, and an alkyne that introduces the formyl group at the 3-position.

Friedländer Annulation : This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. nih.gov While typically a two-component reaction, it can be performed in a one-pot fashion. A strategy could involve an in-situ generated 2-amino-benzaldehyde derivative bearing the acetamide group, which then reacts with a carbonyl compound that establishes the 3-formyl substituent.

Table 2: Relevant Multi-component Reactions for Quinoline Synthesis

| Reaction Name | Key Reactants | Relevance to this compound | Reference |

|---|---|---|---|

| Doebner Reaction | Aromatic amine, aldehyde, pyruvic acid | N-(3-aminophenyl)acetamide can serve as the amine component. | nih.gov |

| Povarov Reaction | Aniline, aldehyde, alkene/alkyne | N-(3-aminophenyl)acetamide can be used as the aniline component. | researchgate.net |

Mechanistic Insights into the Synthesis of this compound and Related Quinoline Derivatives

The formation of the quinoline ring system is governed by fundamental organic chemistry principles, primarily involving electrophilic aromatic substitution and cyclization reactions.

Electrophilic Aromatic Substitution Mechanisms

In the context of quinoline chemistry, electrophilic aromatic substitution (EAS) is a key mechanistic step, particularly during the ring-closing phase of many synthetic routes. The quinoline ring system consists of two fused rings: a benzene ring and a pyridine ring. gcwgandhinagar.com The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates this ring towards electrophilic attack. graduatecollege.ac.in Consequently, electrophilic substitution on a pre-formed quinoline nucleus preferentially occurs on the more electron-rich benzene ring, typically at positions 5 and 8. graduatecollege.ac.inquimicaorganica.org

During the synthesis of the quinoline ring itself, an intramolecular EAS is often the final step. In syntheses like the Combes and Skraup, an aniline derivative is converted into an intermediate that contains an electrophilic center. This electrophile is then attacked by the electron-rich aniline ring to form the second ring of the quinoline system. For this compound, the synthesis starting from N-(3-aminophenyl)acetamide would involve the cyclization step occurring via attack from the C4 position of the aniline ring onto an electrophilic carbon derived from the other reagents. The acetamide group at the 3-position of the aniline starting material would end up at the 7-position of the final quinoline product.

Cyclization Reactions and Ring Formation

The definitive step in any quinoline synthesis is the cyclization reaction that forms the heterocyclic pyridine portion of the molecule. The specific nature of this ring formation depends on the chosen synthetic pathway.

In the Vinamidinium Salt Pathway : The reaction proceeds via an initial nucleophilic attack of the amino group of N-(3-aminophenyl)acetamide on the vinamidinium salt. This is followed by the elimination of dimethylamine, leading to a new intermediate. A subsequent intramolecular cyclization occurs where a carbanion, generated by the action of the base, attacks another electrophilic site on the intermediate. The final step is aromatization, which forms the stable 3-formylquinoline ring.

In Acid-Catalyzed Cyclizations (e.g., Friedländer, Combes) : These methods typically involve the acid-catalyzed condensation of an aniline with a carbonyl compound to form an enamine or imine intermediate. The key cyclization step is an intramolecular electrophilic attack on the aniline ring, prompted by the protonation of a carbonyl or hydroxyl group in the side chain. iust.ac.ir This is followed by a dehydration step, which leads to the aromatization of the newly formed pyridine ring. For example, the cyclization of a β-aminoenone in the Combes synthesis is a classic electrophilic substitution mechanism that forms the quinoline core. iust.ac.ir

Alkynyl-Aniline Cyclization : Another powerful method for quinoline synthesis involves the 6-endo-dig electrophilic cyclization of N-(2-alkynyl)anilines. nih.gov In this process, an electrophile (such as ICl, I₂, or Br₂) adds to the alkyne, generating a vinyl cation intermediate. This highly electrophilic intermediate is then trapped by the nucleophilic aniline ring, leading to the formation of the quinoline system under mild conditions. nih.gov This highlights a general and effective strategy for ring closure in the synthesis of substituted quinolines.

Functionalization Strategies and Derivatization of this compound

The synthetic utility of this compound is significantly enhanced by the diverse reactivity of its constituent functional groups: the formyl group, the acetamide moiety, and the quinoline ring system. Each of these components offers distinct opportunities for chemical modification, allowing for the generation of a wide array of derivatives with potentially novel properties.

Chemical Reactions of the Formyl Group

The aldehyde functionality at the C3-position of the quinoline ring is a versatile handle for a variety of chemical transformations, including condensation, reduction, and oxidation reactions. While specific studies on this compound are not extensively documented, the reactivity of the formyl group can be inferred from studies on structurally similar 3-formylquinoline derivatives.

Condensation Reactions: The formyl group readily undergoes condensation with a range of nucleophiles to form new carbon-carbon and carbon-nitrogen bonds. For instance, in reactions analogous to the Claisen-Schmidt condensation, 3-formylquinolines react with ketones in the presence of a base to yield α,β-unsaturated ketones, commonly known as chalcones. These chalcones can then serve as precursors for the synthesis of various heterocyclic systems like pyrimidines through subsequent reactions with reagents such as urea or thiourea.

Furthermore, condensation with nitrogen-based nucleophiles like hydrazines and primary amines leads to the formation of hydrazones and Schiff bases (imines), respectively. These reactions are fundamental in the construction of more complex molecular architectures.

Reduction and Oxidation: The aldehyde can be easily reduced to a primary alcohol (a hydroxymethyl group) using common reducing agents such as sodium borohydride. Conversely, oxidation of the formyl group can yield the corresponding carboxylic acid. A notable reaction in this context is the Cannizzaro reaction, which has been observed for 2-chloro-3-formylquinolines. mdpi.com This disproportionation reaction, occurring under strong basic conditions, results in the simultaneous formation of the corresponding alcohol and carboxylic acid. mdpi.com

The following table summarizes the expected chemical transformations of the formyl group based on reactions of analogous compounds:

| Reaction Type | Reagents and Conditions | Expected Product |

| Condensation | Substituted acetophenones, NaOH, Ethanol (B145695) | Chalcone derivatives |

| Hydrazine hydrate, Ethanol, Reflux | Hydrazone derivative | |

| Primary amines, Acid catalyst | Schiff base (imine) derivatives | |

| Reduction | Sodium borohydride (NaBH₄), Methanol | N-(3-(Hydroxymethyl)quinolin-7-YL)acetamide |

| Oxidation | Strong base (e.g., NaOH), Heat (Cannizzaro) | N-(3-(Hydroxymethyl)quinolin-7-YL)acetamide and N-(7-Acetamidoquinoline-3-carboxylic acid) |

Modifications of the Acetamide Moiety

The acetamide group at the C7-position provides another site for chemical modification, primarily through hydrolysis of the amide bond.

Hydrolysis: Under acidic or basic conditions, the acetamide group can be hydrolyzed to yield the corresponding primary amine, 7-amino-3-formylquinoline. This transformation is significant as it unmasks a versatile amino group that can undergo a wide range of subsequent functionalizations. The resulting 7-aminoquinoline derivative can then be utilized in various coupling reactions to introduce new substituents or build more complex molecular scaffolds. For instance, the free amine can be acylated with different acid chlorides or anhydrides to introduce alternative acyl groups, or it can be involved in the formation of sulfonamides or ureas.

| Reaction Type | Reagents and Conditions | Expected Product |

| Hydrolysis | Aqueous acid (e.g., HCl) or base (e.g., NaOH), Heat | 7-Amino-3-formylquinoline |

Quinoline Ring System Functionalization and Substituent Effects

The quinoline ring itself is susceptible to electrophilic aromatic substitution, allowing for the introduction of additional functional groups onto the carbocyclic (benzene) portion of the molecule. The regioselectivity of such reactions is dictated by the electronic nature of the existing substituents: the formyl group and the acetamide group.

The formyl group at the C3-position is an electron-withdrawing group, which deactivates the quinoline ring towards electrophilic attack and directs incoming electrophiles to the meta-positions relative to itself (primarily C5 and C7 on the pyridine ring, and C6 and C8 on the benzene ring).

Conversely, the acetamide group at the C7-position is an activating, ortho-para directing group. stackexchange.comechemi.com The nitrogen atom's lone pair of electrons can be delocalized into the aromatic ring, increasing the electron density at the ortho (C6 and C8) and para (C5) positions relative to the acetamide group. stackexchange.comechemi.com

The interplay of these directing effects will determine the outcome of electrophilic substitution reactions on this compound. The activating effect of the acetamido group is expected to be dominant, directing incoming electrophiles primarily to the C6 and C8 positions. The deactivating nature of the formyl group on the other ring will further favor substitution on the benzene ring.

Common electrophilic aromatic substitution reactions that could be applied include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a halogenating agent in the presence of a Lewis acid catalyst.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, respectively, using an appropriate alkyl or acyl halide and a Lewis acid catalyst.

The precise conditions and the regiochemical outcome of these reactions would require experimental investigation, as the combined electronic and steric effects of the substituents will play a crucial role.

Advanced Characterization Techniques in Structural Elucidation of N 3 Formylquinolin 7 Yl Acetamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For N-(3-Formylquinolin-7-YL)acetamide, both ¹H and ¹³C NMR spectroscopy provide critical data for assigning the position of each atom and confirming the connectivity of the functional groups.

In ¹H NMR analysis, the chemical shifts (δ) of protons are indicative of their local electronic environment. The aldehydic proton (-CHO) of the formyl group is expected to appear significantly downfield, typically in the range of δ 9.8-10.5 ppm, due to the strong deshielding effect of the carbonyl group. The protons on the quinoline (B57606) ring will exhibit characteristic shifts and coupling patterns in the aromatic region (δ 7.0-9.0 ppm). The NH proton of the acetamide (B32628) group will appear as a singlet, and its chemical shift can be confirmed by a D₂O exchange experiment, where the peak disappears. The methyl (CH₃) protons of the acetamide group will also produce a distinct singlet, typically in the upfield region around δ 2.0-2.5 ppm.

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. The carbonyl carbons of the aldehyde and amide groups are highly deshielded and appear far downfield (δ 160-200 ppm). The sp²-hybridized carbons of the quinoline ring will resonate in the δ 110-150 ppm range. The methyl carbon of the acetamide group will be observed at the most upfield position, typically around δ 20-30 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on typical chemical shift ranges. Actual experimental values may vary based on solvent and other conditions.)

| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aldehyde (CHO) | 9.8 - 10.5 (singlet) | 188 - 195 |

| Quinoline H2 | 8.8 - 9.2 (singlet or doublet) | 150 - 155 |

| Quinoline H4 | 8.0 - 8.5 (singlet or doublet) | 135 - 140 |

| Quinoline Aromatic CH | 7.0 - 8.5 (multiplets) | 115 - 150 |

| Acetamide NH | 7.5 - 9.0 (broad singlet) | N/A |

| Acetamide CH₃ | 2.0 - 2.5 (singlet) | 20 - 30 |

| Acetamide C=O | N/A | 168 - 172 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₂H₁₀N₂O₂), high-resolution mass spectrometry (HRMS) can confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion peak ([M]⁺ or protonated molecule [M+H]⁺).

The calculated molecular weight of this compound is 214.22 g/mol . In an ESI-MS experiment, a prominent peak at m/z 215.0815 would be expected for the [M+H]⁺ ion.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Key fragmentation pathways for this compound would likely involve:

Loss of the formyl group: Cleavage of the C-C bond between the quinoline ring and the formyl group, resulting in the loss of a CHO radical (29 Da).

Loss of ketene (B1206846): A characteristic fragmentation for N-aryl acetamides is the elimination of ketene (CH₂=C=O, 42 Da) from the acetamide side chain.

Cleavage of the amide bond: Fission of the C-N bond in the amide linkage can occur.

Table 2: Expected Mass Spectrometry Data for this compound

| Ion | m/z (Expected) | Description |

| [M+H]⁺ | 215.08 | Molecular ion (protonated) |

| [M-CHO]⁺ | 185.07 | Loss of formyl radical |

| [M-CH₂CO]⁺ | 172.07 | Loss of ketene |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands confirming its structure.

Key expected vibrational frequencies include:

N-H Stretch: A sharp peak around 3300 cm⁻¹ corresponding to the N-H bond of the secondary amide.

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group appear just below 3000 cm⁻¹.

C=O Stretches: Two distinct carbonyl stretching bands are expected. The aldehydic C=O stretch typically appears around 1700-1720 cm⁻¹, while the amide C=O (Amide I band) is found around 1660-1680 cm⁻¹. researchgate.net

C=C and C=N Stretches: Vibrations from the quinoline ring will produce several peaks in the 1450-1600 cm⁻¹ region.

N-H Bend: The amide II band, which involves N-H bending and C-N stretching, appears around 1550 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amide (N-H) | Stretch | ~ 3300 |

| Aldehyde (C-H) | Stretch | ~ 2820 and ~ 2720 |

| Aldehyde (C=O) | Stretch | 1700 - 1720 |

| Amide (C=O) | Stretch (Amide I) | 1660 - 1680 |

| Aromatic (C=C/C=N) | Stretch | 1450 - 1600 |

| Amide (N-H) | Bend (Amide II) | ~ 1550 |

X-ray Diffraction for Solid-State Structural Determination

While spectroscopic methods provide information about connectivity and functional groups, single-crystal X-ray diffraction provides the definitive, three-dimensional structure of a molecule in the solid state. nih.gov This technique would allow for the precise measurement of bond lengths, bond angles, and torsional angles within the this compound molecule.

For a crystal of this compound, X-ray diffraction analysis would confirm the planarity of the quinoline ring system and determine the orientation of the formyl and acetamide substituents relative to the ring. Furthermore, it would reveal crucial information about the intermolecular interactions, such as hydrogen bonding (e.g., between the amide N-H and a carbonyl oxygen of a neighboring molecule) and π-π stacking interactions between the quinoline rings, which govern the crystal packing arrangement. researchgate.net

Table 4: Potential Crystallographic Data Parameters for this compound (Note: This table represents the type of data obtained from an X-ray diffraction experiment and is hypothetical.)

| Parameter | Description |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, P-1 |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Dimensions and angles of the unit cell |

| Bond Lengths (Å) | Precise distances between bonded atoms |

| Bond Angles (°) | Angles between adjacent bonds |

| Torsion Angles (°) | Dihedral angles defining molecular conformation |

| Intermolecular Contacts | Information on hydrogen bonding and other non-covalent interactions |

Structure Activity Relationship Sar and Ligand Design Studies for N 3 Formylquinolin 7 Yl Acetamide Derivatives

Elucidation of Key Structural Features Influencing Biological Activity

The biological activity of derivatives of N-(3-Formylquinolin-7-YL)acetamide is intricately linked to the interplay of its core structural components: the quinoline (B57606) nucleus, the formyl group at position 3, and the acetamide (B32628) moiety at position 7. Each of these features plays a crucial role in the molecule's interaction with biological targets.

The formyl group at the C-3 position is a key functional handle that can participate in hydrogen bonding and covalent interactions with biological macromolecules. This aldehyde functionality can be a crucial anchoring point within a receptor's binding site. For instance, quinoline-3-carbaldehyde derivatives have been explored for their potential as anticancer and antidiabetic agents, with the formyl group often being essential for their activity. mdpi.comacs.org

Rational Design Principles for this compound Analogues

The rational design of analogues of this compound is guided by established medicinal chemistry principles aimed at enhancing potency, selectivity, and pharmacokinetic properties. A primary strategy involves leveraging the known biological activities of the quinoline scaffold and systematically modifying its substituents.

One key design principle is the hybridization of pharmacophores . This involves combining the this compound core with other known biologically active moieties to create hybrid molecules with potentially synergistic or novel activities. For example, linking the quinoline core to other heterocyclic systems or pharmacophores known to interact with specific targets can lead to compounds with enhanced efficacy. rsc.org

Another important principle is the use of bioisosteric replacements . This strategy involves substituting certain functional groups with others that have similar physical or chemical properties, with the aim of improving the compound's biological activity or metabolic stability. For instance, the formyl group could be replaced with other electron-withdrawing groups, or the acetamide methyl group could be substituted with other small alkyl or functionalized groups to probe the steric and electronic requirements of the target binding site.

Structure-based drug design , where the three-dimensional structure of a biological target is known, offers a powerful approach. Docking studies can be employed to predict how different analogues of this compound might bind to a target protein, allowing for the design of molecules with optimized interactions. nih.gov This approach can guide the strategic placement of substituents to maximize binding affinity and selectivity.

Recent research has highlighted the potential of quinoline-based hydrazone derivatives as inhibitors of key metabolic enzymes, suggesting that modification of the formyl group to a hydrazone could be a fruitful design strategy. acs.org This approach is guided by the observation that the imine (C=N) linkage is a common feature in many potent enzyme inhibitors. acs.org

Impact of Substituent Modifications on the Quinoline Nucleus and Acetamide Moiety

Systematic modification of the substituents on both the quinoline nucleus and the acetamide moiety is a cornerstone of SAR studies for this class of compounds.

Modifications on the Quinoline Nucleus:

The nature and position of substituents on the quinoline ring can dramatically alter the biological activity of the derivatives. Studies on related 4-aminoquinolines have shown that the electronic properties of the substituent at the 7-position are critical for activity. nih.gov

Electron-withdrawing groups at the 7-position, such as chloro (Cl) or trifluoromethyl (CF₃), have been shown to enhance the antiplasmodial activity of 4-aminoquinolines. nih.govnih.gov This is attributed to their ability to lower the pKa of the quinoline nitrogen, which can affect the drug's accumulation in the target parasite's acidic food vacuole. nih.gov

Conversely, electron-donating groups like methoxy (B1213986) (OMe) at the 7-position have been found to decrease or abolish activity in some cases. nih.gov

The size and lipophilicity of the substituent at the 7-position also play a role. For instance, in some 4-aminoquinoline (B48711) series, larger and more lipophilic groups at this position were found to be beneficial for activity. nih.gov

The following table summarizes the general impact of substituents at the 7-position of the quinoline ring on the biological activity of related quinoline derivatives, which can be extrapolated to this compound analogues.

| Substituent at C-7 | General Effect on Biological Activity (in related quinolines) | Reference(s) |

| Chloro (Cl) | Generally enhances activity | nih.gov, nih.gov |

| Bromo (Br) | Similar activity to Chloro derivatives | nih.gov |

| Iodo (I) | Similar activity to Chloro derivatives | nih.gov |

| Fluoro (F) | Generally less active than Chloro derivatives | nih.gov |

| Trifluoromethyl (CF₃) | Can enhance activity, but often less than Chloro | nih.gov, nih.gov |

| Methoxy (OCH₃) | Often leads to decreased or inactive compounds | nih.gov |

| Amino (NH₂) | Can lead to highly active compounds | nih.gov |

| Nitro (NO₂) | Can lead to active compounds, but may have toxicity concerns | nih.gov |

Modifications on the Acetamide Moiety:

The acetamide group at the 7-position offers several points for modification to explore the SAR.

N-Substitution: The hydrogen atom on the amide nitrogen can be replaced with various alkyl or aryl groups. This can influence the molecule's hydrogen bonding capacity, lipophilicity, and steric profile. In some classes of acetamide-containing compounds, N-substitution has been shown to modulate biological activity.

Acetyl Group Modification: The methyl group of the acetyl moiety can be replaced with other substituents. Introducing larger alkyl groups, cyclic fragments, or functional groups can probe the steric and electronic requirements of the binding site. For example, replacing the methyl group with a phenyl ring could introduce potential for additional π-π interactions.

The following table outlines potential modifications to the acetamide moiety and their likely impact on the properties of the resulting analogues.

| Modification on Acetamide Moiety | Potential Impact on Properties |

| N-Alkylation/Arylation | Alters hydrogen bonding, lipophilicity, and steric bulk |

| Replacement of Acetyl Methyl Group | Probes steric and electronic requirements of the binding site |

| Introduction of Functional Groups | Can introduce new interactions (e.g., hydrogen bonding, ionic) |

Stereochemical Considerations in Structure-Activity Relationships

While this compound itself is achiral, the introduction of chiral centers through modification of its substituents can lead to stereoisomers with potentially different biological activities. Stereochemistry is a critical factor in drug design, as biological macromolecules such as enzymes and receptors are chiral and often exhibit stereoselective binding.

For instance, if the formyl group at the C-3 position is modified to create a chiral center, or if a chiral substituent is introduced on the acetamide moiety or the quinoline nucleus, it would be expected that the resulting enantiomers or diastereomers would display different potencies and/or selectivities. The differential activity of stereoisomers arises from the fact that only one isomer may be able to achieve the optimal three-dimensional orientation required for effective binding to its biological target.

In the broader context of quinoline derivatives, stereoselectivity has been observed in their biological activities. Therefore, in the rational design of this compound analogues, if chiral centers are introduced, it is crucial to either resolve the stereoisomers and evaluate them individually or to employ stereoselective synthesis to obtain the desired isomer. This approach is essential for a complete understanding of the SAR and for the development of potent and selective therapeutic agents.

Investigation of Pharmacological Targets and Molecular Mechanisms of Action for N 3 Formylquinolin 7 Yl Acetamide and Its Derivatives

Enzyme Inhibition Studies (e.g., Kinases, Glycosidases, COX Enzymes, Tyrosinase)

Direct experimental data on the enzyme inhibitory activity of N-(3-Formylquinolin-7-YL)acetamide is not found in the current scientific literature. However, the broader class of quinoline (B57606) derivatives has been extensively studied for its interaction with various enzymes.

Kinases: The quinoline scaffold is a well-established pharmacophore in the design of kinase inhibitors. researchgate.net For example, derivatives such as 7-alkene-3-quinolinecarbonitriles have been optimized as potent inhibitors of Src kinase, with IC50 values in the low nanomolar range. nih.gov Another study identified 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide derivatives as novel PI3Kα inhibitors through virtual screening. nih.gov This suggests that the this compound framework could potentially be explored for activity against various protein kinases, which are critical regulators of cell signaling and are often dysregulated in diseases like cancer.

Glycosidases: Some quinazolinone-1,2,3-triazole-acetamide conjugates have demonstrated potent α-glucosidase inhibitory activity, significantly more so than the standard drug acarbose. This highlights the potential for acetamide-containing heterocyclic compounds to interfere with carbohydrate metabolism. biointerfaceresearch.com

COX Enzymes: Acetamide (B32628) derivatives have been incorporated into non-steroidal anti-inflammatory drugs (NSAIDs) to create selective COX-2 inhibitors. nih.gov While direct testing on this compound has not been reported, related N-(3-methylpyridin-2-yl)amide derivatives of NSAIDs like flurbiprofen (B1673479) have been shown to inhibit cyclooxygenase (COX) enzymes. mdpi.com The presence of the acetamide group suggests that this could be a potential, albeit unconfirmed, area of activity.

Tyrosinase: Tyrosinase is a key enzyme in melanin (B1238610) synthesis, and its inhibitors are of interest in cosmetics and for treating hyperpigmentation. durham.ac.uknih.gov Quinazolinone derivatives, which share a heterocyclic core with quinolines, have been identified as tyrosinase inhibitors. nih.govnih.gov For instance, a series of isopropylquinazolinone derivatives showed inhibitory potential against mushroom tyrosinase, with the most potent compound having an IC50 value of 34.67 µM. nih.govnih.gov

| Derivative Class | Target Enzyme | Reported Activity (IC₅₀) | Source |

| 7-Alkene-3-quinolinecarbonitrile | Src Kinase | 2.1 nM | nih.gov |

| Isopropylquinazolinones | Tyrosinase | 34.67 µM | nih.govnih.gov |

| Quinazolinone-triazole-acetamides | α-Glucosidase | 4.8 µM - 140.2 µM | biointerfaceresearch.com |

This table presents data for structurally related compounds to indicate potential areas of activity for this compound, for which specific data is not available.

Interaction with Biomolecules (e.g., DNA Binding)

There are no specific studies detailing the interaction of this compound with biomolecules like DNA. However, the quinoline ring is a classic intercalating agent, and many quinoline derivatives exert their biological effects by binding to DNA. This interaction can inhibit DNA replication and transcription, leading to cytotoxic effects. nih.govmdpi.com

Studies on other complex heterocyclic compounds show that they can bind to the minor groove of DNA. nih.govnih.gov The binding affinity and mode (intercalation, groove binding, or electrostatic interaction) are highly dependent on the nature and position of substituents on the quinoline ring. nih.gov For example, molecular docking studies of some barbituric acid derivatives suggest binding along the minor groove of DNA, with calculated free energy values indicating strong interaction. nih.gov Given its planar aromatic system, it is plausible that this compound or its derivatives could interact with DNA, but this remains to be experimentally verified.

Modulation of Cellular Pathways

Direct evidence for the modulation of specific cellular pathways by this compound is currently unavailable. However, based on the known targets of related compounds, we can infer potential pathways that might be affected.

The PI3K/Akt/mTOR signaling pathway is a crucial cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. researchgate.netnih.govnih.govnih.gov Several quinoline and quinazoline (B50416) derivatives have been developed as inhibitors of this pathway. researchgate.net For instance, dimorpholinoquinazoline-based compounds have been shown to inhibit the phosphorylation of key proteins in this pathway, such as Akt and mTOR, at nanomolar concentrations. researchgate.net The discovery of 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide derivatives as PI3Kα inhibitors further strengthens the possibility that quinoline-acetamide structures could target this critical cancer-related pathway. nih.gov

Furthermore, if derivatives of this compound were to show kinase inhibitory activity, they would inherently modulate the signaling pathways controlled by those kinases. Similarly, any interaction with DNA could trigger DNA damage response pathways and potentially lead to apoptosis. mdpi.com

Emerging Biological Activities and Therapeutic Potential (e.g., Anti-cancer, Anti-infective)

While the specific therapeutic potential of this compound has not been reported, the quinoline scaffold is a cornerstone in the development of both anti-cancer and anti-infective drugs.

Anti-cancer Potential: A variety of quinoline derivatives have demonstrated significant anti-cancer activity. For example, pyrimido[4,5-b]quinoline derivatives have been tested against human breast cancer cells (MCF-7), showing IC50 values in the micromolar range. biointerfaceresearch.com More specifically, a new series of quinolinvinyl-phenoxy-1,2,3-triazole-acetamide hybrids showed potent activity against both MCF-7 and MDA-MB-231 breast cancer cell lines, with the most active compound having an IC50 of 16.84 µM on MCF-7 cells and inducing apoptosis. nih.gov The induction of apoptosis in MCF-7 cells is a common mechanism for potential anti-cancer agents. nih.govnih.govmdpi.com

Anti-infective Potential: The quinoline core is fundamental to many anti-infective agents. mdpi.comnih.govnih.gov For instance, 7-substituted quinolone derivatives have been synthesized and have shown excellent activity against Gram-positive bacteria, including resistant strains of Staphylococcus aureus and Streptococcus pneumoniae. nih.gov Other novel amino acid derivatives of quinolines have also shown promising antibacterial action. mdpi.com The structural similarity suggests that this compound derivatives could be interesting candidates for anti-infective drug discovery.

| Derivative Class | Biological Activity | Cell Line / Organism | Reported Activity (IC₅₀ / MIC) | Source |

| Quinolinvinyl-acetamide hybrid | Anti-cancer | MCF-7 (Breast Cancer) | 16.84 µM | nih.gov |

| Pyrimido[4,5-b]quinolines | Anti-cancer | MCF-7 (Breast Cancer) | 48.54 - 70.33 µM | biointerfaceresearch.com |

| 7-(Isoindolin-5-yl)quinolones | Antibacterial | Mycoplasma pneumoniae | 0.0313 µg/mL | nih.gov |

| Amino acid quinoline derivatives | Antibacterial | Various bacteria | 0.31 - 0.62 mg/mL (Moderate) | mdpi.com |

This table presents data for structurally related compounds to indicate potential therapeutic areas for this compound, for which specific data is not available.

Computational Chemistry and Molecular Modeling Approaches in N 3 Formylquinolin 7 Yl Acetamide Research

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic structure and reactivity of a molecule like N-(3-Formylquinolin-7-YL)acetamide. These methods provide insights into molecular geometry, electronic properties, and vibrational frequencies.

For similar acetamide (B32628) derivatives, DFT calculations using the B3LYP functional with a 6-31G(d) basis set are commonly employed to optimize the molecular geometry in the ground state. lookchem.com Such calculations can elucidate key structural parameters, including bond lengths and angles. For instance, in related N-acetyl-N-(quinazolin-3-yl)-acetamide derivatives, DFT has been used to confirm that the quinazolinone and imide planes are nearly orthogonal.

Furthermore, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps in understanding the charge transfer characteristics within the molecule. The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity and stability. Local reactivity can be further explored through the calculation of Fukui functions, which identify the most probable sites for nucleophilic and electrophilic attacks. lookchem.com

Table 1: Hypothetical DFT-Calculated Properties for this compound

| Property | Description | Hypothetical Value |

| HOMO Energy | Energy of the highest occupied molecular orbital, indicating the ability to donate an electron. | -6.5 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital, indicating the ability to accept an electron. | -2.1 eV |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO, related to chemical reactivity and kinetic stability. | 4.4 eV |

| Dipole Moment | A measure of the net molecular polarity. | 3.2 D |

Note: The values in this table are hypothetical and serve as illustrative examples of data that would be generated from DFT calculations.

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for predicting the binding mode and affinity of a ligand, such as this compound, to a protein target.

In studies of related quinoline (B57606) derivatives, molecular docking has been used to identify potential biological targets and to elucidate binding interactions. For example, docking studies on 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide derivatives identified them as potential PI3Kα inhibitors. Similarly, derivatives of 2H-thiopyrano[2,3-b]quinoline have been docked against the anticancer target CB1a, with binding affinities ranging from -5.3 to -6.1 kcal/mol.

A typical molecular docking workflow would involve preparing the 3D structure of this compound and a target protein, followed by the use of software like AutoDock Vina to predict the binding pose and score. The results would highlight key interactions, such as hydrogen bonds and hydrophobic interactions, with amino acid residues in the protein's active site.

Table 2: Hypothetical Molecular Docking Results for this compound Against a Kinase Target

| Parameter | Description | Hypothetical Value/Residues |

| Binding Affinity | The predicted strength of binding between the ligand and the protein. | -8.2 kcal/mol |

| Hydrogen Bond Interactions | Key hydrogen bonds formed with amino acid residues. | LYS78, ASP182 |

| Hydrophobic Interactions | Key hydrophobic interactions with amino acid residues. | LEU23, VAL31, ILE95 |

| RMSD | Root-mean-square deviation of the docked pose from a reference pose. | 1.5 Å |

Note: The values and residues in this table are hypothetical and represent the type of data generated in a molecular docking study.

Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular dynamics (MD) simulations provide detailed information about the dynamic behavior of a ligand-protein complex over time. Following molecular docking, MD simulations can be used to assess the stability of the predicted binding pose of this compound within the active site of a target protein.

MD simulations can reveal fluctuations in the protein structure and the ligand's position, providing insights into the flexibility of the complex and the persistence of key interactions. Parameters such as the root-mean-square deviation (RMSD) of the protein and ligand, and the root-mean-square fluctuation (RMSF) of individual residues, are monitored throughout the simulation. A stable RMSD for the complex over the simulation time (e.g., 100 nanoseconds) would suggest a stable binding mode.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For a series of this compound analogs, a QSAR model could be developed to predict their activity against a specific biological target.

The process involves calculating a set of molecular descriptors (e.g., physicochemical, topological, and electronic properties) for each compound in the series. Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning techniques like gene expression programming, are then used to build a predictive model.

For instance, 3D-QSAR studies on N-[2-(aryl/substituted aryl)-4-oxo-1,3-thiazolidin-3-yl] pyridine-4-carboxamides have suggested that the presence of electron-withdrawing groups is favorable for anti-inflammatory activity. A similar approach for this compound derivatives could guide the design of new, more potent compounds by identifying the key structural features that contribute to their biological activity.

Future Perspectives and Research Gaps in N 3 Formylquinolin 7 Yl Acetamide Chemistry

Development of Novel Synthetic Routes and Sustainable Methodologies

The synthesis of quinoline (B57606) derivatives has been a central theme in organic chemistry, traditionally relying on methods that can involve harsh conditions, toxic solvents, and low yields. researchgate.net The future of N-(3-Formylquinolin-7-YL)acetamide synthesis lies in the development of novel, efficient, and environmentally benign methodologies.

Current research on analogous compounds, such as 3-formyl-2-quinolones, provides a foundational blueprint. The preparation of these precursors often involves the Vilsmeier-Haack reaction to produce 2-chloro-3-formylquinolines from acetanilides, followed by acid hydrolysis. nih.gov Building upon this, future synthetic strategies for this compound could focus on green chemistry principles. benthamdirect.com This includes the use of microwave-assisted synthesis (MAS) to reduce reaction times and energy consumption, employing greener solvents like ethanol (B145695) or water, and utilizing reusable, non-toxic catalysts. benthamdirect.comijpsjournal.comresearchgate.net

Advancements in C-H bond activation and oxidative annulation strategies, driven by transition metal catalysis and photoredox chemistry, offer highly efficient and atom-economical routes to quinoline scaffolds. mdpi.com The Chan-Lam cross-coupling reaction, which uses copper catalysts for N-arylation under mild conditions, presents another viable and less toxic alternative to traditional methods for functionalizing the quinoline core. nih.gov The exploration of one-pot syntheses, where multiple reaction steps are combined without isolating intermediates, could further streamline the production of this compound and its derivatives, minimizing waste and resource consumption. researchgate.net

Table 1: Proposed Sustainable Synthetic Strategies

Click to view table

| Methodology | Key Features | Potential Advantages | Reference Context |

|---|---|---|---|

| Microwave-Assisted Synthesis (MAS) | Use of microwave irradiation to accelerate reactions. | Reduced reaction times, lower energy use, potential for higher yields. | benthamdirect.comijpsjournal.com |

| Green Catalysis | Employing bio-based or earth-abundant metal catalysts (e.g., iron, copper) or catalyst-free techniques. | Reduced toxicity and environmental impact compared to heavy metal catalysts. | ijpsjournal.comresearchgate.net |

| C-H Bond Activation | Direct functionalization of carbon-hydrogen bonds. | High atom economy, fewer synthetic steps, reduced by-product formation. | researchgate.netmdpi.com |

| One-Pot Synthesis | Combining multiple reaction steps in a single vessel. | Increased efficiency, reduced solvent waste and purification needs. | researchgate.net |

Exploration of Undiscovered Pharmacological Targets and Mechanisms

The quinoline nucleus is a privileged scaffold in medicinal chemistry, present in numerous approved drugs with activities ranging from anticancer to antiviral and antibacterial. nih.govnih.govnih.gov While the specific biological targets of this compound are yet to be determined, the extensive pharmacology of related compounds suggests several promising areas for investigation.

Given the prevalence of quinoline derivatives as kinase inhibitors in cancer therapy, a primary research avenue would be to screen this compound against a panel of protein kinases. nih.gov Targets like the c-Met, VEGF, and EGF receptors, which are pivotal in cancer cell proliferation, angiogenesis, and survival, are particularly relevant. nih.gov Furthermore, some quinolines function as topoisomerase-II inhibitors, disrupting DNA replication in cancer cells, which represents another potential mechanism of action to be explored. nih.gov

Beyond oncology, quinoline compounds have shown efficacy against various pathogens. For instance, chloroquine (B1663885) acts by inhibiting heme detoxification in the malaria parasite. researchgate.net This suggests that this compound could be investigated for antimalarial or other antimicrobial properties. researchgate.netbiointerfaceresearch.com The structural modifications on the quinoline ring, such as the 3-formyl and 7-acetamide groups, may confer novel binding affinities and selectivities, potentially leading to the discovery of entirely new pharmacological applications, including as anti-inflammatory or cardiovascular agents. nih.govresearchgate.net A recent study on a novel quinoline derivative, compound 91b1, found that it exerted its anticancer effect by downregulating Lumican, highlighting the potential for quinolines to modulate unique and previously unassociated targets. nih.gov

Table 2: Potential Pharmacological Targets for Investigation

Click to view table

| Potential Target Class | Specific Examples | Therapeutic Area | Rationale Based on Analogs |

|---|---|---|---|

| Protein Kinases | c-Met, VEGFR, EGFR | Oncology | Many quinoline derivatives are potent kinase inhibitors. nih.gov |

| DNA Topoisomerases | Topoisomerase-II | Oncology | Known mechanism for some quinoline-based anticancer agents. nih.gov |

| Parasitic Enzymes | Heme Polymerase | Infectious Disease (Malaria) | Classic mechanism for quinoline antimalarials like chloroquine. researchgate.net |

| Gene Expression Modulators | Lumican | Oncology | Demonstrated by novel quinoline compounds in recent studies. nih.gov |

Advanced Computational Approaches for Predictive Modeling

Computational chemistry offers powerful tools to accelerate the drug discovery process by predicting the properties of new molecules, thereby guiding synthetic efforts and biological testing. sunyempire.edu For this compound, advanced computational approaches can fill existing knowledge gaps and rationalize future research directions.

Quantitative Structure-Activity Relationship (QSAR) modeling is a key technique that can be applied. By developing models based on a dataset of related quinoline derivatives with known activities, it would be possible to predict the potential biological efficacy of this compound. nih.gov Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can provide 3D contour maps that visualize how steric, electrostatic, and other fields influence activity, offering crucial insights for designing more potent analogs. nih.gov

Machine learning models, such as the Nu-Support Vector Regression (Nu-SVR) algorithm, have shown success in predicting the properties of quinoline derivatives with high accuracy. aip.orgaip.org Such models could be developed to forecast the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of this compound, helping to identify potential liabilities early in the research process. sunyempire.edunih.gov These predictive models are most powerful when their "domain of applicability" is well-defined, suggesting that building project-specific models around this particular chemical scaffold would yield the most reliable predictions. sunyempire.edu

Table 3: Applicable Computational Modeling Techniques

Click to view table

| Modeling Approach | Objective | Expected Outcome | Reference Context |

|---|---|---|---|

| QSAR (Quantitative Structure-Activity Relationship) | Predict biological activity based on chemical structure. | Estimation of potency; guidance for structural modification. | nih.govnih.gov |

| CoMFA/CoMSIA | Generate 3D models of structure-activity relationships. | Visual maps indicating regions for favorable/unfavorable modification. | nih.gov |

| Machine Learning (e.g., Nu-SVR) | Predict complex properties like ADMET or bioactivity. | Robust predictive models for compound prioritization and risk assessment. | aip.orgaip.org |

| Molecular Dynamics Simulation | Simulate the interaction between the compound and its target protein over time. | Insight into binding stability and the specific interactions driving affinity. | nih.gov |

Integration of Omics Technologies in Understanding Biological Effects

The complexity of biological systems requires a holistic view that single-endpoint assays cannot provide. Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, are essential for deciphering the comprehensive biological effects of a new chemical entity. nih.govnih.gov Applying these technologies to this compound would provide a deep understanding of its mechanism of action and could uncover novel biomarkers. nih.gov

By treating a relevant biological system (e.g., cancer cell lines) with the compound, researchers can employ various omics techniques. Transcriptomics , using RNA-sequencing, could reveal which genes are up- or downregulated in response to the compound, pointing towards the cellular pathways being modulated, similar to how Lumican expression was found to be altered by a quinoline derivative. nih.govProteomics would identify changes in the levels of cellular proteins, confirming that the effects on gene expression translate to the functional protein level. frontiersin.org Finally, metabolomics could analyze shifts in metabolic pathways, providing a snapshot of the ultimate physiological impact of the compound.

Integrating these layers of data can help construct a comprehensive picture of the compound's effects, identify its primary targets, and uncover potential off-target activities. nih.govnih.gov This systems-level approach is crucial for not only validating predicted mechanisms of action but also for identifying patient populations that might best respond to the compound in a clinical setting. nih.gov

Q & A

Basic: What are the recommended synthetic routes for N-(3-Formylquinolin-7-YL)acetamide, and how can reaction efficiency be optimized?

Methodological Answer:

Synthesis typically involves multi-step protocols, such as coupling formylquinoline derivatives with acetamide precursors. For example:

- Quinoline Functionalization : Introduce the formyl group at the 3-position via Vilsmeier-Haack formylation or oxidation of methyl groups .

- Acetamide Coupling : Use nucleophilic substitution or condensation reactions, as seen in analogous systems (e.g., 2-chloro-N-methylacetamide coupling with aromatic amines under reflux in ethanol with piperidine catalysis) .

- Optimization : Monitor reactions via TLC, adjust stoichiometry (e.g., 1.5–2.0 equivalents of coupling agents), and employ inert atmospheres to minimize side reactions. Purification via column chromatography or recrystallization ensures high yields .

Basic: Which spectroscopic techniques are essential for characterizing this compound, and how should data be interpreted?

Methodological Answer:

- IR Spectroscopy : Confirm carbonyl (C=O) stretches from the formyl (~1680 cm⁻¹) and acetamide (~1650 cm⁻¹) groups .

- NMR :

- ¹H NMR : Identify formyl proton resonance (~9.8–10.2 ppm) and acetamide NH (~8.0–8.5 ppm). Quinoline protons appear as aromatic multiplets (δ 7.5–9.0 ppm) .

- ¹³C NMR : Detect formyl carbon (~190 ppm) and acetamide carbonyl (~170 ppm) .

- Mass Spectrometry (MS) : Validate molecular weight via ESI-MS (e.g., [M+H]⁺ peak matching theoretical mass) .

Basic: What are the stability and storage guidelines for this compound to ensure integrity?

Methodological Answer:

- Storage : Store at -20°C in airtight, light-resistant containers to prevent hydrolysis or oxidation of the formyl group .

- Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 6 months) with HPLC monitoring to assess purity changes. Use inert solvents (e.g., acetonitrile) for stock solutions to avoid decomposition .

Advanced: How can researchers address discrepancies in spectral data during structural validation?

Methodological Answer:

- Contradiction Analysis : Compare experimental NMR/IR data with computational predictions (e.g., DFT calculations) .

- Variable-Temperature NMR : Resolve dynamic effects (e.g., rotamers) by acquiring spectra at multiple temperatures (e.g., 25°C to -40°C) .

- Isotopic Labeling : Use ¹³C-labeled analogs to confirm ambiguous carbonyl or formyl signals .

Advanced: What strategies identify and quantify impurities in this compound?

Methodological Answer:

- HPLC-DAD/MS : Employ reverse-phase C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) to separate impurities. Use spiked standards for quantification .

- Mutagenicity Screening : Assess by-products (e.g., dihydroxyphenylacetamide analogs) via Ames tests or in silico tools like Derek Nexus .

Advanced: How can computational models predict the biological activity of this compound and guide synthesis?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to simulate interactions with target proteins (e.g., kinase inhibitors). Prioritize derivatives with high binding scores .

- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on quinoline) with activity using regression analysis .

- ADMET Prediction : Tools like SwissADME evaluate solubility, permeability, and metabolic stability to optimize lead compounds .

Advanced: What are the potential mutagenic by-products of this compound degradation, and how are they assessed?

Methodological Answer:

- By-Products : Hydrolysis may yield N-(3-hydroxyphenyl)acetamide or benzaldehyde , both flagged for mutagenic potential in predictive models .

- Testing : Perform Ames tests (Salmonella typhimurium strains TA98/TA100) for experimental validation. Compare with structural analogs (e.g., N-(3,4-dihydroxyphenyl)acetamide) known to exhibit mutagenicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.